![molecular formula C18H29NO2 B5612146 4-(4-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5612146.png)
4-(4-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]methyl}phenyl)-2-methyl-2-butanol
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Overview
Description
Synthesis Analysis
- The synthesis of complex organic molecules often involves multi-step reactions, with specific attention to the regiospecificity and stereoselectivity of the reactions involved. In the context of similar complex molecules, one study discusses the synthesis of methyl N-(4-methoxyphenylmethyl)-N′-cyanocarbamimidothioate, which was designed for use as potential organic molecular electronic materials (Yin‐Xiang Lu, 2011).
Molecular Structure Analysis
- X-ray diffraction is commonly used to determine the crystal structure of synthesized compounds. For instance, the molecular structures of certain N′-cyanocarbamimidothioates were characterized using this technique, providing detailed insights into the bond lengths and angles, which are crucial for understanding the molecular structure (Yin‐Xiang Lu, 2011).
Chemical Reactions and Properties
- The reactivity of a compound is influenced by its functional groups and molecular structure. For example, the reactivity of compounds similar to the subject molecule was studied through their interactions with various reagents, highlighting the influence of structural features on their chemical behavior (P. K. Mahata et al., 2003).
properties
IUPAC Name |
4-[4-[[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]methyl]phenyl]-2-methylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-18(2,20)11-10-15-6-8-16(9-7-15)13-19-12-4-5-17(19)14-21-3/h6-9,17,20H,4-5,10-14H2,1-3H3/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSKGJDERMLQHX-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)CN2CCCC2COC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC1=CC=C(C=C1)CN2CCC[C@H]2COC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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